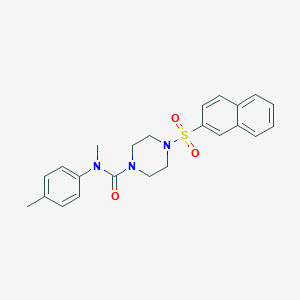

N-methyl-N-(4-methylphenyl)-4-(2-naphthylsulfonyl)-1-piperazinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-methyl-N-(4-methylphenyl)-4-(2-naphthylsulfonyl)-1-piperazinecarboxamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(4-methylphenyl)-4-(2-naphthylsulfonyl)-1-piperazinecarboxamide typically involves multiple steps, including the formation of the piperazine ring, sulfonylation, and subsequent functionalization. Common reagents used in these reactions include:

- N-methylpiperazine

- 4-methylphenyl isocyanate

- 2-naphthylsulfonyl chloride

The reaction conditions often require controlled temperatures, specific solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. Techniques such as crystallization and chromatography are employed for purification.

Análisis De Reacciones Químicas

Types of Reactions: N-methyl-N-(4-methylphenyl)-4-(2-naphthylsulfonyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:

- Oxidation : Using oxidizing agents like potassium permanganate or hydrogen peroxide.

- Reduction : Employing reducing agents such as lithium aluminum hydride.

- Substitution : Nucleophilic or electrophilic substitution reactions.

- Oxidation : Potassium permanganate in acidic or basic medium.

- Reduction : Lithium aluminum hydride in anhydrous ether.

- Substitution : Halogenated solvents and catalysts like palladium on carbon.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Aplicaciones Científicas De Investigación

- Chemistry : As a building block for synthesizing more complex molecules.

- Biology : Studying its interactions with biological macromolecules.

- Medicine : Investigating its potential as a therapeutic agent for treating diseases.

- Industry : Utilized in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism by which N-methyl-N-(4-methylphenyl)-4-(2-naphthylsulfonyl)-1-piperazinecarboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical outcome.

Comparación Con Compuestos Similares

Similar Compounds:

- N-methyl-N-(4-methylphenyl)-1-piperazinecarboxamide

- N-(4-methylphenyl)-4-(2-naphthylsulfonyl)-1-piperazinecarboxamide

Uniqueness: N-methyl-N-(4-methylphenyl)-4-(2-naphthylsulfonyl)-1-piperazinecarboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Actividad Biológica

N-methyl-N-(4-methylphenyl)-4-(2-naphthylsulfonyl)-1-piperazinecarboxamide, commonly referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its interactions with various biological targets and its implications in medicinal chemistry.

- Molecular Formula: C₁₄H₁₈N₂O₂S

- Molecular Weight: 282.402 g/mol

- Density: 1.136 g/cm³

- Boiling Point: 450.9 °C

- Flash Point: 226.5 °C

These properties indicate that the compound is stable under various conditions, which is crucial for its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of piperazine rings and subsequent modifications to introduce the sulfonyl and naphthyl groups. Characterization methods such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's potential as an inhibitor of key enzymes associated with neurodegenerative diseases:

- Monoamine Oxidase-B (MAO-B): Inhibitors of MAO-B are significant in treating Parkinson's disease and depression. Preliminary data suggest that this compound exhibits competitive inhibition against MAO-B, with IC₅₀ values indicating effective enzyme interaction.

- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are critical in Alzheimer's disease pathology. The compound has shown promising results in inhibiting AChE and BChE, which could lead to cognitive enhancement effects.

Cytotoxicity Assessments

In vitro cytotoxicity tests against various cancer cell lines have been conducted to evaluate the safety profile of this compound:

- Cell Lines Tested: Hepatocarcinoma (Huh7), adenocarcinoma (HCT-8), acute myeloid leukemia (THP-1).

- Results: The compound demonstrated low cytotoxicity across these cell lines, suggesting a favorable therapeutic index for potential use in cancer therapy.

Comparative Activity Table

| Compound Name | Target Enzyme | IC₅₀ Value (µM) | Selectivity Index |

|---|---|---|---|

| This compound | MAO-B | TBD | TBD |

| Compound 2k (related derivative) | AChE | 8.10 | High |

| Compound 2n (related derivative) | BChE | 4.32 | Moderate |

Propiedades

IUPAC Name |

N-methyl-N-(4-methylphenyl)-4-naphthalen-2-ylsulfonylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3S/c1-18-7-10-21(11-8-18)24(2)23(27)25-13-15-26(16-14-25)30(28,29)22-12-9-19-5-3-4-6-20(19)17-22/h3-12,17H,13-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXTAFHFBYRSNOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.